An In-depth Technical Guide to 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine: A Key Intermediate in Modern Oncology
An In-depth Technical Guide to 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine: A Key Intermediate in Modern Oncology
CAS Number: 1799610-89-1 Molecular Formula: C₆HBrClIN₂S Molecular Weight: 375.41 g/mol
Abstract
5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine is a polysubstituted heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its strategic importance lies in its role as a pivotal intermediate in the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor used in the treatment of various cancers. The unique arrangement of three different halogen atoms on the thieno[2,3-d]pyrimidine scaffold provides distinct and orthogonal reactivity, making it a versatile building block for the synthesis of complex drug molecules. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, the expected reactivity profile, and the principal applications of this compound, with a focus on its role in the development of targeted cancer therapies.
Introduction to the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that can be considered a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity has made thieno[2,3-d]pyrimidine derivatives a fertile ground for the discovery of molecules that can interact with biological targets typically addressed by purine-based structures, such as protein kinases. The scaffold's rigid, planar structure provides a solid anchor for substituents to interact with the active sites of enzymes. Consequently, derivatives of thieno[2,3-d]pyrimidine have been extensively investigated and developed as inhibitors of various kinases, including vascular endothelial growth factor receptor 2 (VEGFR-2) and the hepatocyte growth factor receptor (c-Met), both of which are crucial targets in oncology.[1]
Physicochemical and Spectroscopic Data
While detailed experimental spectroscopic data for 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine is not widely published in peer-reviewed literature, data is available from commercial suppliers.[2] The expected properties and handling information are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1799610-89-1 | |
| Molecular Formula | C₆HBrClIN₂S | |
| Molecular Weight | 375.41 g/mol | |
| IUPAC Name | 5-bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine | |
| Appearance | Solid | |
| Storage Conditions | Keep in dark place, inert atmosphere, store in freezer, under -20°C |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Features |
| ¹H NMR | A single peak in the aromatic region (likely δ > 8.5 ppm) corresponding to the proton at the 2-position of the pyrimidine ring. |
| ¹³C NMR | Six distinct signals for the carbon atoms of the heterocyclic core. Carbons attached to halogens and nitrogens will be significantly downfield. |
| Mass Spec (EI) | A complex isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl). |
Synthesis and Manufacturing
A logical starting point is the commercially available 4-chlorothieno[2,3-d]pyrimidine. The synthesis would then proceed through sequential halogenation steps. The order of these steps is critical to ensure the correct regiochemistry.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine.
Step-by-Step Methodologies (Representative Protocols)
Step 1: Bromination of 4-Chlorothieno[2,3-d]pyrimidine
This step introduces the bromine atom at the 5-position of the thiophene ring, which is activated towards electrophilic substitution.
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Protocol:
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Dissolve 4-chlorothieno[2,3-d]pyrimidine (1.0 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent.
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Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise at room temperature.
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Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC or LC-MS.
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Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to yield 5-Bromo-4-chlorothieno[2,3-d]pyrimidine.
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Step 2: Iodination of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine
The final iodination step at the 6-position yields the target compound. The presence of the bromo and chloro groups deactivates the ring, so a potent iodinating agent is required.
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Protocol:
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Dissolve 5-Bromo-4-chlorothieno[2,3-d]pyrimidine (1.0 eq.) in a strong acid, such as concentrated sulfuric acid.
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Cool the mixture in an ice bath.
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Add N-Iodosuccinimide (NIS) (1.0-1.1 eq.) portion-wise, maintaining the low temperature.
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Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
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Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous sodium hydroxide).
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Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine.
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Chemical Reactivity and Application in Synthesis
The synthetic utility of 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine stems from the differential reactivity of its three halogen substituents. This allows for selective and sequential functionalization, making it a highly valuable building block.
Reactivity Hierarchy
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl.[3] This principle is fundamental to the strategic use of this intermediate.
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C-I Bond (Position 6): The carbon-iodine bond is the most reactive site for cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the selective introduction of aryl, heteroaryl, or alkynyl groups at this position under relatively mild conditions.[4]
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C-Br Bond (Position 5): The carbon-bromine bond is less reactive than the C-I bond but significantly more reactive than the C-Cl bond in palladium-catalyzed reactions. After functionalization at the C-6 position, the C-5 position can be selectively targeted for a second cross-coupling reaction under slightly more forcing conditions.
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C-Cl Bond (Position 4): The carbon-chlorine bond on the pyrimidine ring is the least reactive in cross-coupling reactions. However, it is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of amines, alcohols, and other nucleophiles at the 4-position, a common step in the synthesis of kinase inhibitors.[5]
Workflow for Selective Functionalization
Caption: Selective functionalization strategy for the thienopyrimidine core.
Application in the Synthesis of Cabozantinib
The primary and most significant application of 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine is as a key starting material in the synthesis of Cabozantinib (trade name Cometriq®), an anti-cancer drug developed by Exelixis, Inc.[6][7] Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR, and RET, which are implicated in tumor growth, angiogenesis, and metastasis.[8]
While specific details of the industrial synthesis are often proprietary, patents suggest that the thieno[2,3-d]pyrimidine core is a central component of the final drug molecule.[7][9] The versatile reactivity of the tri-halogenated intermediate allows for the efficient and convergent assembly of the complex structure of Cabozantinib.
Safety and Handling
5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Hazard Statements: H302 (Harmful if swallowed).
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Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine is a highly functionalized and synthetically valuable intermediate. Its importance is firmly established through its role in the production of Cabozantinib, a critical drug in the modern oncology landscape. The differential reactivity of its three halogen atoms allows for a sophisticated and controlled approach to the synthesis of complex molecular architectures. As research into new kinase inhibitors continues, the demand for such versatile and strategically designed building blocks is likely to grow, further cementing the importance of this and related polyhalogenated heterocyclic compounds.
References
- 1. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1799610-89-1|5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. investing.com [investing.com]
- 7. CN109836382B - Preparation method of cabozantinib malate and intermediate thereof - Google Patents [patents.google.com]
- 8. CN109988108B - Preparation method of cabozantinib - Google Patents [patents.google.com]
- 9. CN112979544A - Preparation method of cabozantinib or salt thereof - Google Patents [patents.google.com]
